(E)-gamma-Bisabolene

Catalog No.
S623049
CAS No.
53585-13-0
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-gamma-Bisabolene

CAS Number

53585-13-0

Product Name

(E)-gamma-Bisabolene

IUPAC Name

(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14-

InChI Key

XBGUIVFBMBVUEG-PFONDFGASA-N

SMILES

CC1=CCC(=C(C)CCC=C(C)C)CC1

Solubility

Insoluble in water; soluble in oils
Insoluble (in ethanol)

Canonical SMILES

CC1=CCC(=C(C)CCC=C(C)C)CC1

Isomeric SMILES

CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1

(E)-gamma-Bisabolene is a sesquiterpene characterized by its bicyclic structure, which includes a cyclohexane ring fused with a cyclohexene ring. It contains three methyl groups and two conjugated double bonds, with the "E" denoting the trans configuration of one of these double bonds. This compound is primarily found in various plant species, including Symphyopappus reticulatus and Helichrysum mimetes . Its unique structure contributes to its diverse biological activities and potential applications in various fields.

The mechanism of action of (E)-gamma-Bisabolene is still under investigation. Some research suggests a possible role in plant defense mechanisms []. More studies are needed to understand its specific biological function.

Source and Presence in Nature

(E)-gamma-Bisabolene is classified as a gamma-bisabolene, a type of sesquiterpene. It has been identified in various plants, including:

  • Molopospermum peloponnesiacum: This plant, native to the Mediterranean region, is known to contain (E)-gamma-bisabolene as one of its major constituents [].
  • Ayapana amygdalina: This South American shrub, also known as "flor de piedra" (stone flower), has been reported to contain (E)-gamma-bisabolene alongside other volatile compounds [].
  • Cannabis sativa subsp. indica: Research suggests the presence of (E)-gamma-bisabolene in the flower tops of this particular subspecies of cannabis [].

The primary reaction involving (E)-gamma-Bisabolene is catalyzed by the enzyme (E)-gamma-bisabolene synthase, which facilitates the conversion of farnesyl diphosphate into (E)-gamma-bisabolene through a series of elimination and rearrangement steps . This enzyme operates as a diphosphate lyase, indicating its role in breaking down diphosphate bonds during the synthesis process.

Research has indicated that (E)-gamma-Bisabolene exhibits significant biological activity, particularly in anticancer applications. Studies have shown that it can induce apoptosis in human neuroblastoma cells, activating caspases 3, 8, and 9, which are crucial for programmed cell death . Additionally, it has demonstrated anti-proliferative effects against various cancer types, including oral cancer and glioblastoma .

Several methods exist for synthesizing (E)-gamma-Bisabolene:

  • Grignard Reaction: A method involves preparing a Grignard reagent from 2-methyl-2-butenyl magnesium bromide and subjecting it to nucleophilic addition with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. Following hydrolysis and dehydration rearrangement under acidic conditions yields (E)-gamma-Bisabolene .
  • Stereocontrolled Syntheses: Other synthetic approaches focus on stereocontrol to produce both (E) and (Z) isomers of gamma-bisabolene through epoxidation reactions .

These methods highlight the versatility and accessibility of (E)-gamma-Bisabolene synthesis for industrial applications.

(E)-gamma-Bisabolene has various applications:

  • Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and cosmetics.
  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development.
  • Agriculture: It may serve as a natural pesticide or insect repellent due to its biological activity against pests.

Interaction studies have primarily focused on the compound's effects on cellular pathways related to apoptosis. Research indicates that (E)-gamma-Bisabolene can modulate mitochondrial membrane potential and increase reactive oxygen species levels in treated cells, contributing to its anticancer effects . These interactions suggest potential pathways for therapeutic applications in oncology.

Several compounds share structural similarities with (E)-gamma-Bisabolene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Z-gamma-BisaboleneSesquiterpeneDifferent stereochemistry at one double bond
Alpha-BisabololMonoterpeneContains an alcohol functional group
Beta-CaryophylleneSesquiterpeneExhibits anti-inflammatory properties
FarnesolSesquiterpeneKnown for its antimicrobial activity

(E)-gamma-Bisabolene stands out due to its specific stereochemistry and potent biological activities, particularly in cancer treatment, distinguishing it from other similar compounds.

Physical Description

Colourless slightly viscous oil; pleasant, warm sweet-spicy-balsamic aroma

XLogP3

4.7

Density

0.850-0.858

UNII

L8M7R52O3B

GHS Hazard Statements

Aggregated GHS information provided by 1714 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1714 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1711 of 1714 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

495-62-5
13062-00-5

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

Cyclohexene, 4-(1,5-dimethyl-4-hexen-1-ylidene)-1-methyl-: ACTIVE

Dates

Modify: 2024-04-14

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